

Physical and chemical properties of 3-Methyl-4-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

Cat. No.: B052793

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An In-depth Technical Guide to **3-Methyl-4-nitro-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitro-1H-pyrazole is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a key building block in the synthesis of various biologically active molecules, most notably as a precursor to potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are under investigation for the treatment of Parkinson's disease.^{[1][2]} This document provides a comprehensive overview of the physical and chemical properties of **3-Methyl-4-nitro-1H-pyrazole**, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways.

Chemical and Physical Properties

3-Methyl-4-nitro-1H-pyrazole is a solid at room temperature, appearing as white to pale yellow crystals or powder.^[1] It is slightly soluble in water but shows better solubility in organic solvents.^[3]

Physical Properties

A summary of the key physical and structural properties of **3-Methyl-4-nitro-1H-pyrazole** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	5334-39-4	[1]
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[1]
Molecular Weight	127.10 g/mol	
Appearance	White to pale cream/yellow crystals or powder	[1]
Melting Point	129.0-139.0 °C	[1]
Boiling Point	325 °C	
Solubility	Slightly soluble in water	[3]

Chemical Properties and Reactivity

The chemical reactivity of **3-Methyl-4-nitro-1H-pyrazole** is dictated by the pyrazole ring and the electron-withdrawing nitro group. The pyrazole ring is aromatic, and the nitro group at the 4-position deactivates the ring towards electrophilic substitution. The compound serves as a crucial intermediate in the synthesis of more complex molecules.

One of the most significant applications of **3-Methyl-4-nitro-1H-pyrazole** is as a reactant in the preparation of aminopyrazole derivatives, which are precursors to potent, selective, and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[\[1\]](#)[\[2\]](#) Additionally, nitrated pyrazoles are known to be used as energetic materials or as intermediates in their synthesis.[\[4\]](#) The compound can also undergo reactions such as ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) with certain nucleophiles.[\[5\]](#)

Spectral Data

The structural characterization of **3-Methyl-4-nitro-1H-pyrazole** is primarily achieved through spectroscopic methods. Key spectral data are summarized in Table 2.

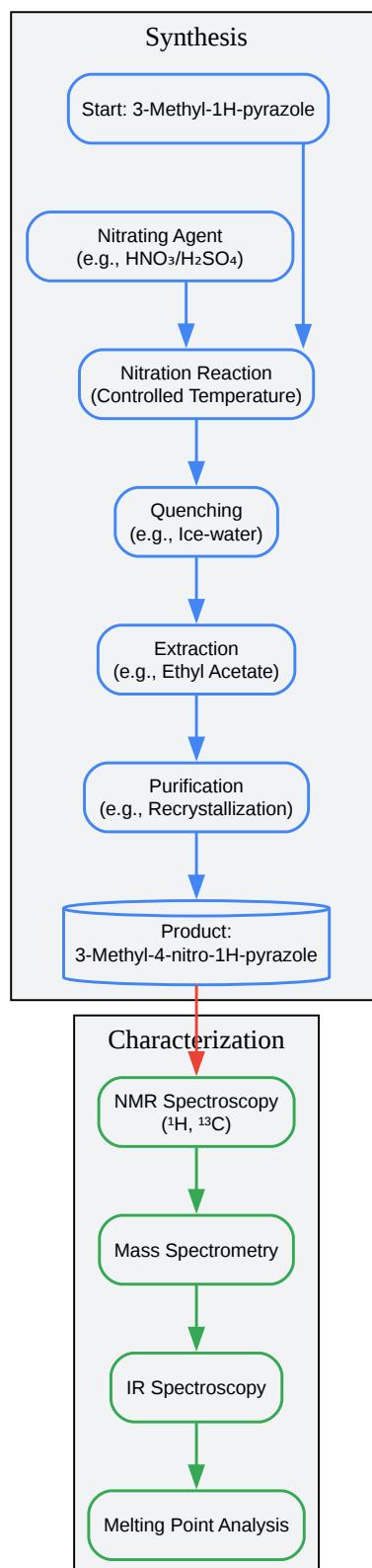
Spectrum Type	Key Features	Reference(s)
¹ H NMR	(DMSO-d ₆ , 300.135 MHz): Signals corresponding to the methyl and pyrazole ring protons.	[6]
¹³ C NMR	Chemical shifts are influenced by the methyl and nitro substituents on the pyrazole ring.	[7]
IR Spectroscopy	Characteristic peaks for N-H, C-H, C=C, and N-O (nitro group) stretching and bending vibrations.	
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 127, corresponding to the molecular weight.	[8]

Experimental Protocols

Synthesis of 3-Methyl-4-nitro-1H-pyrazole

A common route for the synthesis of 4-nitropyrazoles involves the nitration of the corresponding pyrazole precursor. The following is a generalized experimental protocol based on established methods for the nitration of pyrazole derivatives.

Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **3-Methyl-4-nitro-1H-pyrazole**.

Methodology:

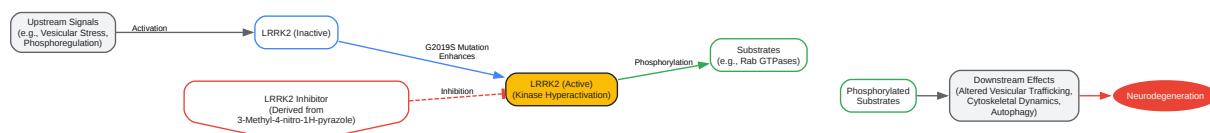
- Nitration: To a cooled (0-5 °C) solution of 3-methyl-1H-pyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
- Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
- Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Characterization: The identity and purity of the synthesized **3-Methyl-4-nitro-1H-pyrazole** are confirmed using various analytical techniques:
 - NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to confirm the molecular structure. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.[\[6\]](#)
 - Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight, which should show a prominent molecular ion peak at m/z 127.[\[8\]](#)
 - IR Spectroscopy: The presence of characteristic functional groups (N-H, C-H, NO₂) is confirmed by IR spectroscopy.
 - Melting Point: The melting point of the purified product is measured and compared with the literature values.

Role in Drug Development: LRRK2 Inhibition

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[\[9\]](#) The kinase activity of the LRRK2 protein is a key target for therapeutic intervention. **3-Methyl-4-nitro-1H-pyrazole** serves as a critical starting material for the synthesis of potent LRRK2 inhibitors.[\[1\]](#)[\[2\]](#) The typical synthetic route involves the reduction of the nitro group to an amine, followed by further elaboration to construct the final inhibitor molecule.

LRRK2 Signaling Pathway

The LRRK2 protein is a complex, multi-domain enzyme that includes both a kinase and a GTPase domain.^[10] It is involved in various cellular processes, including autophagy and the regulation of synaptic vesicle circulation.^[9] Pathogenic mutations, such as the common G2019S mutation, lead to hyperactivation of its kinase function, which is believed to contribute to neurodegeneration. LRRK2 inhibitors aim to normalize this overactivity.



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Caption: A simplified representation of the LRRK2 signaling pathway and the point of intervention for inhibitors.

Conclusion

3-Methyl-4-nitro-1H-pyrazole is a valuable compound for the scientific community, particularly for those involved in the development of novel therapeutics for neurodegenerative diseases. Its well-defined physical and chemical properties, along with established (though adaptable) synthetic routes, make it an accessible and important building block. Further research into its derivatives and their biological activities will likely continue to expand its utility in drug discovery and other areas of chemical science.

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